molecular formula C11H11NO3S2 B2929786 N-(4-hydroxyphenyl)-N-methylthiophene-2-sulfonamide CAS No. 790232-16-5

N-(4-hydroxyphenyl)-N-methylthiophene-2-sulfonamide

Cat. No.: B2929786
CAS No.: 790232-16-5
M. Wt: 269.33
InChI Key: WZRRWGOLLGAGPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-hydroxyphenyl)-N-methylthiophene-2-sulfonamide is a chemical compound that features a thiophene ring substituted with a sulfonamide group and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-N-methylthiophene-2-sulfonamide typically involves the reaction of 4-hydroxyaniline with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-N-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of N-(4-hydroxyphenyl)-N-methylthiophene-2-carboxamide.

    Reduction: Formation of N-(4-hydroxyphenyl)-N-methylthiophene-2-amine.

    Substitution: Formation of halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

N-(4-hydroxyphenyl)-N-methylthiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-N-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the sulfonamide group can interact with amino acid residues through electrostatic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)acetamide:

    N-(4-hydroxyphenyl)retinamide:

    N-(4-hydroxyphenyl)benzenesulfonamide: Studied for its potential as an anti-inflammatory agent.

Uniqueness

N-(4-hydroxyphenyl)-N-methylthiophene-2-sulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel compounds with specific biological activities and material properties.

Properties

IUPAC Name

N-(4-hydroxyphenyl)-N-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S2/c1-12(9-4-6-10(13)7-5-9)17(14,15)11-3-2-8-16-11/h2-8,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRRWGOLLGAGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.